molecular formula C12H22O11 B3145908 alpha,beta-Trehalose CAS No. 585-91-1

alpha,beta-Trehalose

Cat. No.: B3145908
CAS No.: 585-91-1
M. Wt: 342.3 g/mol
InChI Key: HDTRYLNUVZCQOY-BTLHAWITSA-N
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Scientific Research Applications

Alpha,beta-trehalose is a type of trehalose where one glucose molecule has an alpha-configuration at the anomeric carbon, and the other has a beta-configuration . Trehalose, a non-reducing sugar composed of two glucose molecules, is found in various plants and animals and is recognized for its ability to protect cells from damage caused by desiccation and oxidative stress . While trehalose is not typically found in mammals, it has garnered interest for its potential applications in biomedical research, biotechnology, and medicine [1, 9].

Biomedical and Biotechnological Applications

Trehalose's capacity to stabilize biomolecules has led to its widespread use in biological preservation . Researchers have been modifying trehalose to create analogs for use in biomedical research and biotechnology . Trehalose analogs that cannot be broken down could be beneficial as bioprotectants and food additives . Trehalose-based imaging probes and inhibitors are valuable research tools and may have potential in the diagnosis and treatment of diseases like tuberculosis .

Modification and Synthesis Novel synthetic methods are facilitating the creation and evaluation of trehalose analogs . These analogs, including 14C-labeled trehalose, have applications ranging from basic biological inquiry to pathogen detection . Trehalose-based inhibitors can serve as probes for trehalose-processing enzymes and potentially as therapeutic compounds .

Targeted Delivery The presence of trehalose uptake pathways in pathogens suggests the possibility of using trehalose to deliver diagnostic or therapeutic agents, particularly since trehalose metabolism is largely absent in mammals . However, the ability of mammals to break down trehalose into glucose must be considered when targeting pathogens and in the consumption of trehalose from food and pharmaceutical products .

Neuroprotective Applications

Trehalose has demonstrated neuroprotective effects in animal models of neurodegenerative diseases like Parkinson's and Huntington's disease . The primary hypothesis suggests that trehalose protects neurons by inducing autophagy, which helps clear protein aggregates .

Autophagy and Aggregate Clearance Animal studies have shown that trehalose administration activates autophagy and reduces protein aggregates in neurodegenerative disease models, supporting the autophagy induction hypothesis . However, it has also been shown that trehalose can block autophagic flux from autophagosome to autolysosome in cell models . Trehalose may exert neuroprotective effects indirectly at systemic levels, possibly by influencing gut microbiota .

Clinical Improvements Oral administration of trehalose has improved motor dysfunction and extended the lifespan of mouse models with Huntington's disease . Additionally, trehalose administration significantly prolonged the lifespan and enhanced neuronal survival in superoxide dismutase 1 (SOD1) mutant mice .

Applications in Multiple System Atrophy (MSA)

Trehalose treatment has been shown to improve memory in MSA mouse models by reducing α-synuclein (αSyn) oligomers . Both intranasal and oral administration of trehalose reversed memory impairments to near-normal levels in the MSA model . Trehalose treatment reduced the amount of toxic αSyn and increased the aggregated form of αSyn in the MSA model brain, suggesting that trehalose accelerates the aggregate formation of αSyn, leading to reduced exposure to toxic αSyn oligomers .

Study Findings Trehalose administration promotes αSyn phosphorylation in the cerebrum of MSA model mice . In vitro analysis confirmed that trehalose reduced soluble αSyn oligomers in the hippocampus and brainstem . The cytoprotective effects of trehalose can be enhanced by a combination of oral and intranasal administration .

Antimicrobial Applications

Trehalose analogues have applications in probing Mycobacteria via their trehalose metabolism and as inhibitors of mycobacterial growth . These organisms rely on trehalose as a precursor for essential cell wall glycolipids and other metabolites . Trehalose metabolism is related to the virulence of pathogenic mycobacteria, including Mycobacterium tuberculosis . Trehalose analogues chemically modified with fluorescent tags have been used for the detection and imaging of living Mycobacteria, paving the way for future applications in tuberculosis diagnostics . Certain trehalose analogues disrupt essential metabolic pathways and offer potential as antimycobacterial compounds .

Dietary Applications

Dietary trehalose has bioactive effects, highlighting its promise in future industrial and scientific contributions . In hypervirulent C. difficile strains, increased trehalose consumption and enhanced utilization may play a causative role in the development of these ribotypes .

Protein Stabilization

Trehalose preserves labile cellular proteins against desiccation by interacting directly with the dehydrated protein via hydrogen bonding . It protects protein integrity by limiting denaturation under heat stress, oxidant injury, and anoxia . Trehalose is effective in stabilizing proteins during desiccation . The ability of trehalose to stabilize fragile proteins and protect them from denaturation has been used in biopharmaceutical formulations, such as monoclonal antibodies . It stabilizes aggregation-prone protein molecules and is under investigation as a possible treatment for polyglutamine diseases like Huntington’s chorea .

Ocular Applications

Trehalose administration has shown significant improvements on the ocular surface, reducing corneal fluorescein staining area, decreasing ruffling and desquamating cells, and decreasing apoptotic cells in the ocular surface epithelium . Topical trehalose has been compared with topical cyclosporin 0.05% ophthalmic solution in treating dry eye .

Additional Properties

Trehalose has the highest hydration ability among all the saccharides studied . It can reduce anoxia-induced protein aggregation in vitro . Trehalose can also protect against desiccation and oxidative insult .

Tables of Applications and Functions

ApplicationDescription
Biological PreservationStabilizes biomolecules, cells, and tissues against damage from desiccation, heat, and oxidation .
NeuroprotectionProtects neurons in animal models of neurodegenerative diseases like Parkinson's and Huntington's by inducing autophagy and clearing protein aggregates .
MSA TreatmentImproves memory in MSA mouse models by reducing toxic αSyn oligomers and promoting the formation of less harmful αSyn aggregates .
Antimicrobial AgentTrehalose analogues can inhibit mycobacterial growth and are used to detect and image Mycobacteria, offering potential in tuberculosis diagnostics .
Protein StabilizationPreserves labile cellular proteins against denaturation under stress, making it useful in biopharmaceutical formulations for monoclonal antibodies and other protein drugs .
Ocular TreatmentImproves ocular surface conditions, reducing corneal staining and cellular damage, and is used in eye drops for treating dry eye .
Food and Dietary SupplementFunctions as a bioactive nutrient with potential industrial and scientific contributions; however, its enhanced utilization by certain bacteria requires careful consideration .
Research and Diagnostic Tool14C-labeled trehalose and trehalose-based inhibitors are used in basic biological inquiry and pathogen detection; trehalose metabolism pathways in pathogens can be exploited for targeted drug delivery .
CryopreservationUsed in the cryopreservation of human cells to protect them from damage during freezing and thawing .
Hypoxic Stress ToleranceStabilizes proteins, contributing to the survival of organisms under hypoxic conditions .
Amyloid β Aggregation InhibitionTrehalose-containing polymers inhibit amyloid β aggregation in Alzheimer’s disease .

Huntington's Disease

In a study, oral administration of trehalose improved motor dysfunction and extended the lifespan of a mouse model with Huntington's disease . This suggests that trehalose's ability to stabilize aggregation-prone protein molecules could be a viable approach in treating polyglutamine diseases like Huntington's chorea .

Multiple System Atrophy (MSA)

Research on MSA mouse models demonstrated that both intranasal and oral administration of trehalose reversed memory impairments . The treatment reduced toxic αSyn oligomers and increased the aggregated form of αSyn in the brain. This indicates that trehalose improves memory by converting cytotoxic αSyn oligomers into aggregates .

Dry Eye Treatment

Clinical studies have shown that topical trehalose improves ocular surface conditions, reducing corneal fluorescein staining and cellular damage . In one study, topical trehalose was compared with topical cyclosporin 0.05% ophthalmic solution, showing comparable effects in treating dry eye .

Tuberculosis Diagnostics

Mechanism of Action

Biological Activity

Alpha, beta-trehalose is a non-reducing disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. This compound has garnered significant interest in various fields, including biochemistry, medicine, and biotechnology, due to its unique biological activities and protective properties. This article explores the biological activity of alpha, beta-trehalose, highlighting its mechanisms of action, therapeutic potential, and applications in different domains.

1. Neuroprotection

Alpha, beta-trehalose has been extensively studied for its neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Huntington's diseases. The primary proposed mechanism involves the induction of autophagy, which facilitates the clearance of misfolded proteins and aggregates from neurons. Studies indicate that trehalose administration leads to reduced protein aggregates and improved neuronal survival in animal models . However, some research raises questions about the reliability of these findings, suggesting that trehalose may interfere with autophagic flux rather than enhancing it .

2. Protein Stabilization

Trehalose is known for its ability to stabilize proteins and other biomolecules. It acts as a molecular chaperone, helping to refold denatured proteins and prevent aggregation during stress conditions such as heat or desiccation. This property makes trehalose valuable in biotechnological applications where protein stability is crucial .

3. Cryoprotection

Trehalose exhibits cryoprotective properties that are beneficial for preserving cells and tissues during freezing processes. It prevents ice crystal formation and cellular damage during cryopreservation, making it a useful agent in cell banking and organ preservation .

Therapeutic Applications

1. Neurodegenerative Diseases

Research has shown that trehalose can improve motor function and extend lifespan in mouse models of Huntington's disease . Additionally, it has demonstrated protective effects against dopaminergic neuron loss in Parkinson's disease models . These findings suggest potential therapeutic applications for trehalose in treating neurodegenerative disorders.

2. Metabolic Disorders

Trehalose has been implicated in the regulation of metabolism and inflammation. Studies indicate that it may suppress bone resorption and modulate inflammatory responses . Its role as a bioactive nutrient highlights its potential in managing cardiometabolic diseases.

3. Antimicrobial Properties

Recent investigations have identified trehalose's influence on gut microbiota, particularly its effects on pathogenic bacteria such as Clostridium difficile. Enhanced utilization of trehalose by hypervirulent strains of this bacterium suggests a complex interaction between dietary trehalose and microbial metabolism that could impact human health .

Case Studies

Study Focus Findings
Neuroprotection in Huntington's Disease Mouse modelTrehalose improved motor function and extended lifespan .
Autophagy Induction Neurodegenerative ModelsSome studies report reduced protein aggregates post-trehalose treatment; however, others question the mechanism .
Cryopreservation Efficacy Cellular PreservationTrehalose effectively prevents damage during freezing processes .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to distinguish between α,β-trehalose biosynthesis pathways in novel organisms?

To identify biosynthetic pathways (e.g., trehalose-6-phosphate synthase/phosphatase, trehalose synthase), researchers should combine enzyme activity assays (e.g., quantifying trehalose-6-phosphate intermediates via HPLC) with genetic knockout models to observe pathway disruption . Isotopic labeling (e.g., ¹³C-glucose tracing) can track carbon flux, while comparative genomics can identify conserved orthologs of known pathway enzymes .

Q. How can α,β-trehalose’s protein-stabilizing effects be quantified in vitro?

Use differential scanning calorimetry (DSC) to measure thermal denaturation midpoint (TmT_m) shifts in proteins incubated with trehalose. For enzymatic activity retention, conduct kinetic assays (e.g., RNase A activity post-heat stress) and calculate Gibbs free energy (ΔG\Delta G) changes to assess stabilization efficacy . Surface tension measurements of trehalose solutions correlate with stabilization outcomes and should be included .

Q. What model systems are appropriate for studying α,β-trehalose’s role in autophagy induction?

Use neurodegenerative disease models (e.g., Huntington’s disease in transgenic mice) to monitor autophagy markers (LC3-II/I ratio, p62 degradation) via Western blot. Pair with mTOR-independent pathway assays , such as AMPK activation, to isolate trehalose-specific effects .

Advanced Research Questions

Q. How can conflicting data on α,β-trehalose’s autophagy-enhancing effects be resolved across studies?

Discrepancies often arise from variations in cell type-specific lysosomal pH or trehalose concentration thresholds. To address this:

  • Standardize trehalose doses (e.g., 50–100 mM in cell culture) .
  • Use lysosomal pH reporters (e.g., LysoSensor Yellow/Blue) to control for organelle acidity .
  • Combine trehalose with lysosomal inhibitors (e.g., bafilomycin A1) to validate autophagic flux .

Q. What experimental designs mitigate confounding factors in α,β-trehalose’s dual role as a stabilizer and signaling molecule?

Employ time-resolved NMR to differentiate structural stabilization (direct trehalose-protein interactions) from signaling effects (e.g., trehalose-mediated transcriptional changes). Use transcriptomic profiling (RNA-seq) to identify early-response genes activated by trehalose, independent of stress pathways .

Q. How do researchers reconcile α,β-trehalose’s broad stabilization claims with its variable efficacy across protein classes?

Conduct systematic comparisons using proteins with divergent physicochemical properties (e.g., hydrophobicity, charge distribution). Apply Wyman linkage analysis to quantify trehalose exclusion during protein denaturation, correlating results with polypeptide chain length and solvent-accessible surface area .

Q. What statistical frameworks address reproducibility challenges in trehalose-related protein aggregation studies?

Use Krippendorff’s Alpha (α ≥ 0.80) to ensure inter-rater reliability in qualitative assessments (e.g., microscopy-based aggregation scoring). For quantitative data, apply mixed-effects models to account for batch variability in trehalose purity or storage conditions .

Q. Methodological Guidance

  • For structural studies : Pair Fourier-transform infrared spectroscopy (FTIR) with molecular dynamics simulations to map trehalose-water-protein interactions .
  • For in vivo applications : Optimize trehalose delivery using nanoparticle encapsulation to bypass rapid renal clearance and enhance bioavailability in neurological studies .
  • Data interpretation : When reporting stabilization effects, include ΔCp (heat capacity change) values to clarify whether trehalose alters protein folding cooperativity .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTRYLNUVZCQOY-BTLHAWITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317551
Record name α,β-Trehalose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Neotrehalose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029880
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

585-91-1
Record name α,β-Trehalose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,β-Trehalose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neotrehalose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029880
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

149 °C
Record name Neotrehalose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029880
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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